molecular formula C5H6N4O3 B189734 6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one CAS No. 3346-57-4

6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one

Cat. No.: B189734
CAS No.: 3346-57-4
M. Wt: 170.13 g/mol
InChI Key: LAULKXZSWRUXNC-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one typically involves the nitration of 2-methylpyrimidin-4(3H)-one followed by amination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    6-amino-5-nitrosouracil: Similar structure but with a nitroso group instead of a nitro group.

    6-amino-5-nitro-2-thiouracil: Contains a sulfur atom in place of the oxygen atom in the pyrimidine ring.

    6-amino-5-chloropyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom instead of a nitro group.

Uniqueness

6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-amino-2-methyl-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-2-7-4(6)3(9(11)12)5(10)8-2/h1H3,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAULKXZSWRUXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400094
Record name 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3346-57-4
Record name 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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